molecular formula C14H15Cl2NO B2923198 2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 2411218-02-3

2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No. B2923198
CAS RN: 2411218-02-3
M. Wt: 284.18
InChI Key: FENZOYAGHFLANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as "CPCA" and has been synthesized for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide involves the inhibition of FAAH activity. This leads to an increase in the levels of endocannabinoids, which in turn activate the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to various physiological effects such as analgesia, anti-inflammatory effects, and modulation of mood and appetite.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of FAAH activity leads to an increase in the levels of endocannabinoids, which can activate the cannabinoid receptors CB1 and CB2. This activation leads to various effects such as analgesia, anti-inflammatory effects, and modulation of mood and appetite.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide in lab experiments are its selectivity and potency in inhibiting FAAH activity. This allows for the study of the endocannabinoid system and its role in various physiological functions. The limitations of using this compound are its potential toxicity and the need for careful handling and disposal.

Future Directions

For the use of 2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide include the development of more potent and selective inhibitors of FAAH activity. This could lead to the development of novel therapeutics for various diseases such as pain, inflammation, and mood disorders. Additionally, the study of the endocannabinoid system and its role in various physiological functions could lead to the development of new drugs with fewer side effects than current treatments.

Synthesis Methods

The synthesis of 2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide involves the reaction of N-(2,3-dihydro-1H-inden-1-yl)acetamide with 2-chloroprop-2-enyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and the product is purified using column chromatography.

Scientific Research Applications

2-Chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been extensively used in scientific research for its unique properties. This compound has been shown to selectively inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that plays a crucial role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological functions such as pain, mood, and appetite.

properties

IUPAC Name

2-chloro-N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO/c1-10(16)9-17(14(18)8-15)13-7-6-11-4-2-3-5-12(11)13/h2-5,13H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENZOYAGHFLANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN(C1CCC2=CC=CC=C12)C(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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